5-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
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Overview
Description
5-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene-2-carbaldehyde with piperidine, followed by cyclization with appropriate reagents to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
5-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(NAPHTHALEN-1-YL)-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-3-YLMETHYLENE-HYDRAZIDE: Another compound with a naphthalene ring and pyridine moiety.
2-(PIPERIDIN-1-YL)-3H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE: Lacks the naphthalene ring but shares the pyrido[2,3-d]pyrimidine core.
Uniqueness
5-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its naphthalene ring enhances its aromaticity, while the piperidine ring provides flexibility and potential for diverse interactions with biological targets.
Properties
IUPAC Name |
5-naphthalen-2-yl-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-21-19-18(17-9-8-15-6-2-3-7-16(15)14-17)10-11-23-20(19)24-22(25-21)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCMRSUZGHHSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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